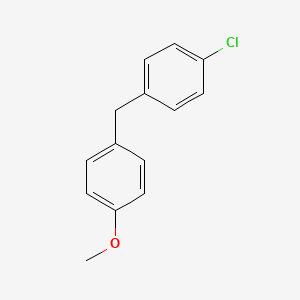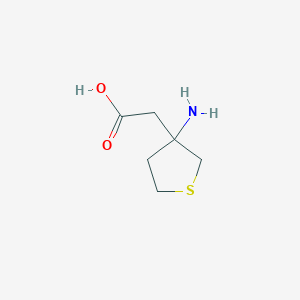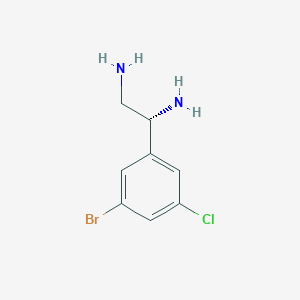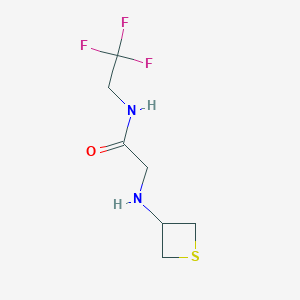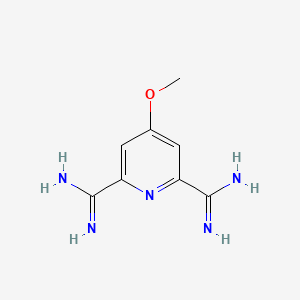
4-Methoxypyridine-2,6-bis(carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyridine-2,6-bis(carboximidamide) is a chemical compound known for its role as a ligand in nickel-catalyzed cross-coupling reactions. This compound is characterized by its pyridine ring substituted with methoxy and carboximidamide groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-2,6-bis(carboximidamide) typically involves the reaction of 4-methoxypyridine with appropriate reagents to introduce the carboximidamide groups at the 2 and 6 positions. One common method involves the use of cyanamide derivatives under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of 4-Methoxypyridine-2,6-bis(carboximidamide) may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
4-Methoxypyridine-2,6-bis(carboximidamide) has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism by which 4-Methoxypyridine-2,6-bis(carboximidamide) exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with nickel ions, forming a complex that facilitates various chemical transformations. The molecular targets include the active sites of enzymes or catalytic centers in industrial processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar in structure but with different functional groups.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: Another ligand used in nickel catalysis
Uniqueness
4-Methoxypyridine-2,6-bis(carboximidamide) is unique due to its specific substitution pattern and the presence of both methoxy and carboximidamide groups, which enhance its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
4-methoxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C8H11N5O/c1-14-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-3H,1H3,(H3,9,10)(H3,11,12) |
InChI Key |
SIIXNCKQDPJQKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



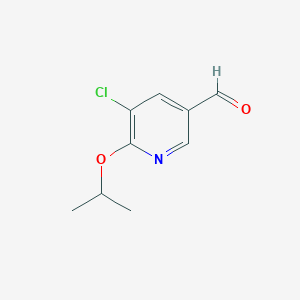

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)


